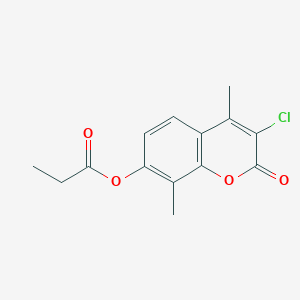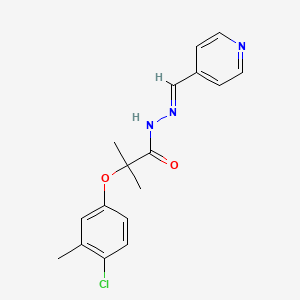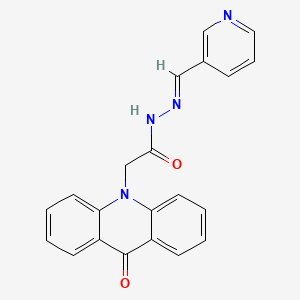
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate, also known as CDMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the generation of reactive oxygen species. In cancer cells, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to induce apoptosis and inhibit cell proliferation. In viruses, it has been found to inhibit viral replication and gene expression.
Biochemical and Physiological Effects
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been found to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been found to have a protective effect on the liver and kidneys. In cancer cells, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to induce DNA damage and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several potential future directions for the research on 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate. In medicine, it could be studied further for its potential use in the treatment of various diseases such as cancer and viral infections. In agriculture, it could be tested for its efficacy as a plant growth regulator and insecticide. In industry, it could be further developed as a fluorescent probe for the detection of metal ions. Additionally, more studies could be conducted to better understand the mechanism of action of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate and to optimize its synthesis and analysis methods.
Conclusion
In conclusion, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate is a synthetic compound with potential applications in various scientific fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its use as a plant growth regulator and fluorescent probe. While its mechanism of action is not fully understood, it has been found to have various biochemical and physiological effects. Further research is needed to fully explore its potential applications and to optimize its synthesis and analysis methods.
Synthesemethoden
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized through a multi-step process that involves the reaction of 4-chloro-7-hydroxy-2H-chromen-2-one with methyl acrylate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions including esterification, chlorination, and oxidation to yield the final product, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate.
Wissenschaftliche Forschungsanwendungen
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been studied extensively for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been tested as a plant growth regulator and insecticide. In industry, it has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(3-chloro-4,8-dimethyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-4-11(16)18-10-6-5-9-7(2)12(15)14(17)19-13(9)8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDPFUMUVHIWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)

![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)